1-(3-Chlorophenyl)sulfonylpyrrolidine
Overview
Description
1-(3-Chlorophenyl)sulfonylpyrrolidine is a sulfonamide compound characterized by the presence of a pyrrolidine ring attached to a 3-chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)sulfonylpyrrolidine typically involves the reaction of pyrrolidine with 3-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The products of these reactions would vary based on the specific conditions and reagents used. For example, nucleophilic substitution could yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions could modify the functional groups present on the compound.
Scientific Research Applications
1-(3-Chlorophenyl)sulfonylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The compound can be used in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use it to study the interactions of sulfonamide compounds with biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)sulfonylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)sulfonylpiperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(3-Chlorophenyl)sulfonylmorpholine: Contains a morpholine ring, offering different steric and electronic properties.
1-(3-Chlorophenyl)sulfonylazetidine: Features an azetidine ring, which is smaller and more strained compared to pyrrolidine.
Uniqueness: 1-(3-Chlorophenyl)sulfonylpyrrolidine is unique due to the combination of the pyrrolidine ring and the 3-chlorophenylsulfonyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonylpyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXPUJFWPBWFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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